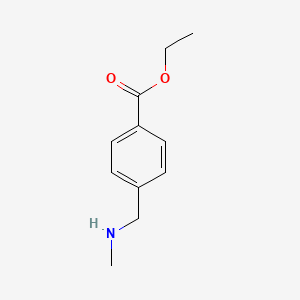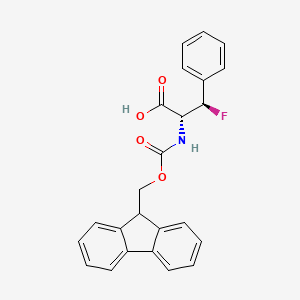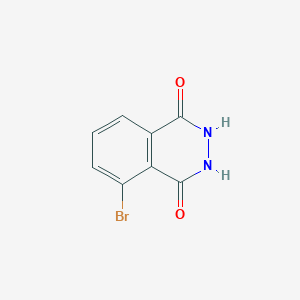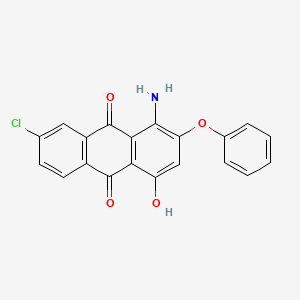
6-Aminopyrimidine-4-carboxylic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminopyrimidine-4-carboxylic acid hydrate is a chemical compound with the molecular formula C5H5N3O2·H2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyrimidine-4-carboxylic acid hydrate typically involves the reaction of 6-aminopyrimidine with carbon dioxide under specific conditions. One common method includes the use of a solvent such as dimethylformamide and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminopyrimidine-4-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Nitro derivatives of 6-Aminopyrimidine-4-carboxylic acid.
Reduction: Alcohol derivatives of 6-Aminopyrimidine-4-carboxylic acid.
Substitution: Various substituted pyrimidines depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
6-Aminopyrimidine-4-carboxylic acid hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 6-Aminopyrimidine-4-carboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Aminopyrimidine-2,4-diol
- 6-Amino-2-thioxo-2,3-dihydro-pyrimidin-4(1H)-one
- 4,6-Dichloro-2-aminopyrimidine
Uniqueness
6-Aminopyrimidine-4-carboxylic acid hydrate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
7146-87-4 |
|---|---|
Molekularformel |
C5H7N3O3 |
Molekulargewicht |
157.13 g/mol |
IUPAC-Name |
6-aminopyrimidine-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H5N3O2.H2O/c6-4-1-3(5(9)10)7-2-8-4;/h1-2H,(H,9,10)(H2,6,7,8);1H2 |
InChI-Schlüssel |
WFZGHIZLCRXOQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CN=C1N)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


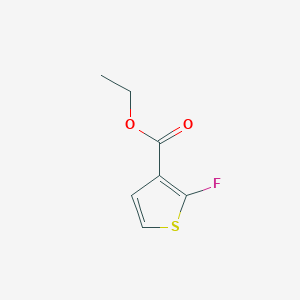
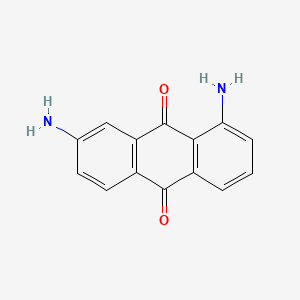

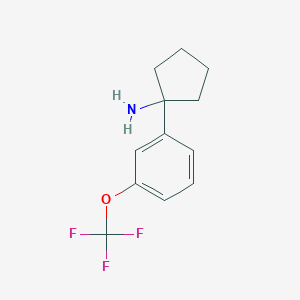
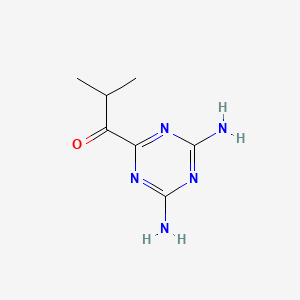
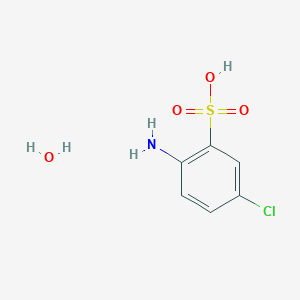
![9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13123881.png)


